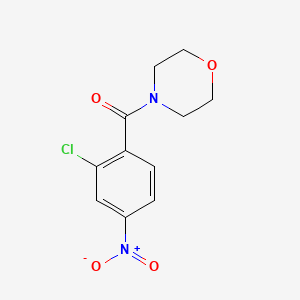

4-(2-chloro-4-nitrobenzoyl)morpholine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(2-chloro-4-nitrobenzoyl)morpholine is a chemical compound with the molecular formula C11H11ClN2O4 . It is a derivative of morpholine, a six-membered heterocyclic compound containing two heteroatoms, oxygen and nitrogen .

Molecular Structure Analysis

The molecular structure of 4-(2-chloro-4-nitrobenzoyl)morpholine is characterized by the presence of a morpholine ring attached to a benzoyl group with a nitro (-NO2) and a chloro (-Cl) substituent .Chemical Reactions Analysis

While specific chemical reactions involving 4-(2-chloro-4-nitrobenzoyl)morpholine are not explicitly mentioned in the literature, it’s known that aryl halides like this compound can undergo nucleophilic aromatic substitution reactions under certain conditions .Scientific Research Applications

1. Crystallographic Studies

- Morpholinium 2-chloro-4-nitrobenzoate : This compound crystallizes in a non-centrosymmetric space group, forming a 2(1) helical chain through N-H...O hydrogen bonds. It has variants that crystallize in a centrosymmetric space group and form a centrosymmetric ring with specific hydrogen bonds, which is significant in crystallography (Ishida, Rahman, & Kashino, 2001).

2. Antimicrobial Applications

- Sulfonamides and Carbamates Synthesis : 4-(2-fluoro-4-nitrophenyl)morpholine is an intermediate in the synthesis of sulfonamides and carbamates, which show promising antimicrobial activity against several bacterial strains and fungi (Janakiramudu et al., 2017).

3. Nonlinear Optical Material Research

- Morpholinium 2-chloro-4-nitrobenzoate in Nonlinear Optics : This compound has been studied as a second-order nonlinear optical material with potential applications in device fabrication. Its optical properties, like luminescence and laser damage threshold resistance, were examined (Karthick et al., 2018).

4. Molluscicidal Agents

- Use as Molluscicidal Agent : A derivative of 4-chloro-2-(morpholine-4-carbonyl)phenyl-4'-methoxybenzoate showed good molluscicidal effects, indicating its potential in controlling mollusc populations (Duan et al., 2014).

5. Catalysis and Reaction Mechanisms

- Kinetic Studies : Studies on the aminolysis of related compounds involving morpholine provide insights into catalytic and reaction mechanisms, such as the formation of six-membered cyclic transition states (Um et al., 2015).

6. Hydrogen-Bonded Polymeric Structures

- Morpholinium Salts in Polymeric Structures : The morpholinium cation, when used as a counter-ion in various salts, helps in forming hydrogen-bonded polymeric structures with diverse secondary structure propagation (Smith & Lynch, 2016).

7. Synthesis of Functional Copolymers

- Functional Copolymers : Morpholine-functional homopolymers and copolymers have been synthesized for aqueous thermo-responsiveness, useful in various applications (Lessard, Savelyeva, & Maríc, 2012).

Safety and Hazards

properties

IUPAC Name |

(2-chloro-4-nitrophenyl)-morpholin-4-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O4/c12-10-7-8(14(16)17)1-2-9(10)11(15)13-3-5-18-6-4-13/h1-2,7H,3-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZSCJBRBFREOTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20967868 |

Source

|

| Record name | (2-Chloro-4-nitrophenyl)(morpholin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20967868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

209959-71-7, 5329-34-0 |

Source

|

| Record name | (2-Chloro-4-nitrophenyl)-4-morpholinylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=209959-71-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Chloro-4-nitrophenyl)(morpholin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20967868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[rel-(3R,4S)-4-cyclopropyl-1-(2,3-dihydro-1H-inden-2-yl)-3-pyrrolidinyl]tetrahydro-2H-pyran-4-carboxamide hydrochloride](/img/structure/B5557224.png)

![3-{1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-2-pyrrolidinyl}-4-methyl-1,2,5-oxadiazole](/img/structure/B5557234.png)

![5-bromo-3-[(4-methylphenyl)imino]-1-(1-piperidinylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B5557243.png)

![N-(2-{[1-(3-oxo-1-benzothien-2(3H)-ylidene)ethyl]amino}ethyl)acetamide](/img/structure/B5557247.png)

![5-{5-[1-(1H-pyrazol-1-yl)propyl]-1,2,4-oxadiazol-3-yl}-1H-benzimidazole](/img/structure/B5557269.png)

![N-[4-(cyanomethyl)phenyl]-3-methylbenzamide](/img/structure/B5557278.png)

![N-[2-(1-naphthylmethoxy)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5557284.png)

![4-{[4-(allyloxy)-3-methoxybenzylidene]amino}-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one](/img/structure/B5557287.png)

![methyl 3-[(2,4-dichlorobenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B5557300.png)

![N-{[3-(2-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-2-(4-methyl-1,3-thiazol-5-yl)ethanamine](/img/structure/B5557315.png)

![(1R*,3S*)-7-{[(3,5-dimethylbenzyl)thio]acetyl}-7-azaspiro[3.5]nonane-1,3-diol](/img/structure/B5557319.png)

![N,3-dimethyl-5-propyl-N-[2-(1H-pyrazol-4-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5557324.png)